1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol is a complex organic compound with the chemical formula and a molecular weight of 504.29 g/mol. This compound is classified as a specialty chemical and is primarily utilized in scientific research and applications involving azo compounds, which are known for their vibrant colors and utility in dye chemistry.
This compound is cataloged under the CAS number 73384-72-2 and is available through various chemical suppliers such as Parchem and PubChem. It falls within the category of azo dyes, which are characterized by the presence of the azo group () that connects two aromatic systems. The presence of the bromine and dinitro groups further classifies it as a halogenated and nitro-substituted aromatic compound, enhancing its reactivity and color properties.
The synthesis of 1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol typically involves several steps:
Technical details such as reaction conditions (temperature, solvent choice, and catalysts) play a crucial role in optimizing yield and purity.
The molecular structure of 1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol can be represented using various structural formulas:
COCC(CNc1ccc(c2c1cccc2)/N=N/c3c(cc(cc3Br)[N+](=O)[O-])[N+](=O)[O-])O
KZGZAYLQUXXZBE-WCWDXBQESA-N
These notations provide insights into the connectivity of atoms within the molecule.
The compound has a complex structure featuring multiple functional groups, including an amino group, methoxy group, and dinitro substituents that contribute to its chemical behavior.
1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol can undergo various chemical reactions typical for azo compounds:
Technical details regarding reaction pathways and mechanisms can vary based on specific conditions such as pH and temperature.
The mechanism of action for this compound primarily revolves around its reactivity due to the azo linkage and functional groups. In biological systems or synthetic applications:
The chemical properties include:
Relevant data regarding melting point, boiling point, density, and specific heat capacities are crucial for practical applications but were not detailed in the sources reviewed.
1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol finds applications primarily in:
This compound exemplifies the intersection of organic synthesis, analytical chemistry, and practical applications in scientific research.
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: 1190931-41-9
CAS No.: